molecular formula C8H10O4 B1610582 Ethyl 5-(hydroxymethyl)furan-2-carboxylate CAS No. 76448-73-2

Ethyl 5-(hydroxymethyl)furan-2-carboxylate

Cat. No.: B1610582
CAS No.: 76448-73-2
M. Wt: 170.16 g/mol
InChI Key: LNBVKBSYQAXCSA-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)furan-2-carboxylate is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 2-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(hydroxymethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the oxidation of 5-hydroxymethylfurfural (HMF) to 5-(hydroxymethyl)furan-2-carboxylic acid, followed by esterification with ethanol. This two-step process can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)furan-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming ethyl 5-formylfuran-2-carboxylate.

    Reduction: The ester group can be reduced to an alcohol, yielding ethyl 5-(hydroxymethyl)furan-2-methanol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ethyl 5-formylfuran-2-carboxylate

    Reduction: Ethyl 5-(hydroxymethyl)furan-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 5-(hydroxymethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biochemical pathways involving furan derivatives. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential applications in the development of pharmaceuticals due to its structural similarity to bioactive molecules. Research is ongoing to explore its therapeutic potential.

    Industry: Used in the production of polymers and resins. Its chemical properties make it suitable for incorporation into materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of ethyl 5-(hydroxymethyl)furan-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-(hydroxymethyl)furan-2-carboxylate can be compared with other furan derivatives such as:

    5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of this compound. HMF is also a versatile platform chemical with applications in the production of bio-based materials.

    Furan-2,5-dicarboxylic acid (FDCA): Another important furan derivative used in the production of bio-based polymers. FDCA is derived from HMF and has similar applications in materials science.

    Mthis compound: A closely related compound with a methyl ester group instead of an ethyl ester group. It shares similar chemical properties and applications.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBVKBSYQAXCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501950
Record name Ethyl 5-(hydroxymethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76448-73-2
Record name Ethyl 5-(hydroxymethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-acetoxymethyl-2-ethoxycarbonylfuran (Maybridge Chemical Co., Ltd., Tintagel, Cornwall, UK., 0.54 g, 2.5 mmol) and K2CO3 (0.352 g, 2.6 mmol) in 5:1THF/H2O (30 mL), was stirred for 17 hours at ambient temperature. The reaction mixture was concentrated in vacuo and the residue partitioned between CH2Cl2 and saturated aqueous NaHCO3. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 5-hydroxymethyl-2-carboethoxyfuran (0.32 g) as a yellow liquid which was used without further purification.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.352 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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